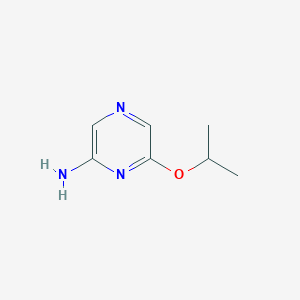

6-(Propan-2-yloxy)pyrazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yloxypyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5(2)11-7-4-9-3-6(8)10-7/h3-5H,1-2H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROPILFAPSIWMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269477-15-7 | |

| Record name | 6-(propan-2-yloxy)pyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Propan 2 Yloxy Pyrazin 2 Amine and Cognate Pyrazin 2 Amines

Established Synthetic Routes to Pyrazin-2-amine Derivatives

The synthesis of substituted pyrazin-2-amines, a core scaffold in various research fields, is predominantly achieved through the functionalization of a pre-existing pyrazine (B50134) ring. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, a characteristic that is central to many synthetic strategies. youtube.com

Classical Nucleophilic Aromatic Substitution (SNAr) Strategies in Pyrazine Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrazine chemistry. The presence of two electron-withdrawing nitrogen atoms in the ring facilitates the displacement of a leaving group, typically a halogen, by a nucleophile. nih.gov This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

The reactivity and regioselectivity of SNAr reactions on di-substituted pyrazines, such as dichloropyrazines, are influenced by the electronic properties of both the substituents and the incoming nucleophile. For instance, in 2-substituted 3,5-dichloropyrazines, an electron-donating group at the 2-position directs nucleophilic attack to the 3-position, whereas an electron-withdrawing group directs it to the 5-position. researchgate.net In symmetrically substituted pyrazines like 2,6-dichloropyrazine (B21018), the first substitution occurs readily, but the introduction of an electron-donating group (e.g., an alkoxide) deactivates the ring, making the second substitution more challenging and often requiring more forcing conditions.

The reaction of chloropyrazines with various amines can be achieved under thermal conditions, sometimes without the need for a metal catalyst. For example, the reaction of chloropyrazine with morpholine (B109124) can proceed in DMSO at 130°C. youtube.com The use of ammonia (B1221849) presents a unique challenge due to its volatility and potential for over-reaction; however, it can serve as the nucleophile to introduce the key amino group in pyrazin-2-amine derivatives. youtube.comnih.gov The reaction conditions, such as solvent and base, play a critical role. For example, SNAr amination reactions on dichloropyrimidines have been successfully carried out using triethylamine (B128534) (TEA) in refluxing ethanol (B145695). slideshare.net

Transition Metal-Catalyzed Amination Approaches: Palladium-Catalyzed Cross-Coupling Reactions

While classical SNAr is effective, transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for C-N bond formation in the synthesis of aminopyrazines. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is particularly prominent. wikipedia.org This methodology allows for the coupling of aryl halides or triflates with a wide array of amines, including ammonia or ammonia surrogates, under milder conditions than many classical SNAr reactions. nih.govnih.gov

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. synthesisspotlight.com The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) are known to stabilize the palladium catalyst and promote the key steps of the catalytic cycle, enabling the amination of even less reactive aryl chlorides. nih.govwikipedia.org

For the synthesis of primary arylamines, including pyrazin-2-amines, various ammonia sources can be employed, such as aqueous ammonia, ammonium (B1175870) salts, or ammonia equivalents like lithium bis(trimethylsilyl)amide. synthesisspotlight.comyoutube.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high selectivity and yield, minimizing the formation of diarylamine side products. nih.gov

Historically, the Ullmann condensation, a copper-catalyzed reaction, was also used for C-N bond formation. nih.gov Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper. tandfonline.comlongdom.org However, modern advancements with the use of specific ligands have enabled these reactions to proceed under milder conditions. nih.govnih.gov

Multicomponent Reactions for Pyrazine Ring Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient approach to complex molecules. While highly developed for heterocycles like pyrazoles and pyridines, acs.org MCRs that directly construct the pyrazine core are less common but noteworthy.

Established methods for pyrazine ring synthesis often involve the condensation of two key fragments. The classical Gutknecht pyrazine synthesis (1879), for example, is based on the self-condensation of an α-amino ketone, which can be generated in situ. nih.gov Another fundamental approach is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov

More recent developments have focused on catalytic, dehydrogenative coupling routes. For instance, manganese pincer complexes have been shown to catalyze the formation of symmetrically substituted pyrazines via the dehydrogenative coupling of 1,2-amino alcohols. slideshare.net This reaction involves the initial oxidation of the alcohol to an aldehyde, followed by condensation with a second molecule of the amino alcohol and subsequent cyclization and aromatization. While technically a dimerization-condensation, it represents a modern, atom-economical approach to the pyrazine core from acyclic precursors.

Targeted Synthesis of 6-(Propan-2-yloxy)pyrazin-2-amine

The synthesis of the specific target molecule, this compound, is best achieved through a sequential functionalization of a suitable pyrazine precursor. A logical and well-precedented synthetic strategy involves a two-step process starting from 2,6-dichloropyrazine.

Design and Selection of Key Precursors for Pyrazine Derivatization

The selection of appropriate starting materials is paramount for an efficient synthesis.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor | Role in Synthesis | Rationale for Selection |

|---|---|---|

| 2,6-Dichloropyrazine | Starting Material | Commercially available and possesses two reactive sites (C2 and C6) with leaving groups (Cl) suitable for sequential SNAr reactions. |

| Isopropanol (B130326) / Sodium Isopropoxide | Nucleophile (Step 1) | Introduces the desired propan-2-yloxy (isopropoxy) group onto the pyrazine ring. Sodium isopropoxide is a strong nucleophile for the SNAr reaction. |

| 2-Chloro-6-(propan-2-yloxy)pyrazine | Key Intermediate | This is the product of the first substitution. The remaining chloro group at the C2 position is the target for the subsequent amination step. |

| Ammonia (or equivalent) | Nucleophile (Step 2) | Source of the amino group required at the C2 position to form the final product. Equivalents like ammonium salts or protected amines can also be used. |

Detailed Investigation of Synthetic Reaction Sequences

The proposed synthesis proceeds in two distinct steps, both of which are well-supported by established chemical principles.

Step 1: Synthesis of 2-Chloro-6-(propan-2-yloxy)pyrazine via Nucleophilic Aromatic Substitution

The first step involves the monosubstitution of 2,6-dichloropyrazine with an isopropoxide nucleophile. This reaction is a classical SNAr process.

Reaction: 2,6-Dichloropyrazine is treated with sodium isopropoxide. The isopropoxide can be generated in situ by reacting isopropanol with a strong base like sodium hydride (NaH) or can be used as a pre-formed salt.

Mechanism: The isopropoxide ion attacks one of the carbon atoms bearing a chlorine, leading to the formation of a Meisenheimer intermediate. The subsequent loss of a chloride ion restores the aromaticity of the ring, yielding the monosubstituted product, 2-chloro-6-(propan-2-yloxy)pyrazine.

Conditions: The reaction is typically performed in an aprotic solvent. Analogous reactions, such as the synthesis of 2-chloro-6-methoxypyrazine (B1588585) from 2,6-dichloropyrazine and sodium methoxide, or the synthesis of 2-chloro-6-methylthiopyrazine using sodium methylmercaptide, proceed efficiently. By carefully controlling the stoichiometry (using approximately one equivalent of the nucleophile), high yields of the monosubstituted product can be achieved.

Step 2: Amination of 2-Chloro-6-(propan-2-yloxy)pyrazine to Yield this compound

The final step is the introduction of the amino group at the C2 position, displacing the remaining chlorine atom. This transformation can be accomplished via two primary routes: a high-temperature SNAr reaction or a palladium-catalyzed Buchwald-Hartwig amination.

Route A: SNAr Amination: This route involves heating the intermediate 2-chloro-6-(propan-2-yloxy)pyrazine with a source of ammonia, such as aqueous or ethanolic ammonia, in a sealed vessel at elevated temperatures. youtube.comnih.gov The electron-donating nature of the existing isopropoxy group makes the C2 position less electrophilic, thus requiring more forcing conditions compared to the first substitution.

Route B: Buchwald-Hartwig Amination: This is often the more efficient and milder method. The intermediate is coupled with an ammonia equivalent using a palladium catalyst and a suitable phosphine ligand. nih.govsynthesisspotlight.com

Catalyst System: A typical system would involve a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich ligand such as XPhos or BrettPhos.

Ammonia Source: A variety of sources can be used, including aqueous ammonium hydroxide (B78521) or an ammonium salt like ammonium sulfate. youtube.com Alternatively, ammonia surrogates such as lithium bis(trimethylsilyl)amide can be used, followed by a deprotection step. synthesisspotlight.com

Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required. The reaction is typically run in an anhydrous aprotic solvent like toluene (B28343) or dioxane.

The Buchwald-Hartwig approach generally provides higher yields and greater functional group tolerance, making it the preferred method in modern synthetic chemistry for this type of transformation.

Table 2: Comparison of Potential Final Step Amination Methods

| Method | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| SNAr Amination | NH₃ (aq. or in EtOH), heat, sealed vessel | Simple reagents, no metal catalyst required. | Harsh conditions (high temp/pressure), potential for side reactions. |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base (e.g., NaOtBu), NH₃ source, anhydrous solvent (e.g., toluene) | Milder conditions, higher yields, broader substrate scope. | Requires expensive and air-sensitive catalysts and ligands. |

Optimization of Reaction Conditions for Enhanced Chemical Yields and Purity

Optimizing reaction conditions is a critical step in developing an efficient and scalable synthesis. Key parameters that are often varied include the catalyst, solvent, temperature, and reaction time.

Catalyst: The choice of catalyst can significantly influence the reaction rate and selectivity. For instance, in the synthesis of pyrazines via acceptorless dehydrogenative coupling, manganese pincer complexes have been shown to be effective catalysts. nih.govacs.org The optimization of the catalyst and its loading is crucial for maximizing the yield. researchgate.net

Solvent: The solvent can affect the solubility of reactants and the reaction rate. A study on pyrazine synthesis showed that changing the solvent from THF to toluene or 1,4-dioxane (B91453) had a notable impact on the yield. nih.gov

Temperature: Reaction temperature plays a vital role. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. The optimal temperature needs to be determined experimentally. nih.gov

Base: In reactions involving deprotonation, the choice and amount of base are critical. For example, in a manganese-catalyzed pyrazine synthesis, potassium hydride (KH) was found to be an effective base. nih.govacs.org

Table 2: Optimization of Pyrazine Synthesis Reaction Conditions

| Entry | Catalyst (mol %) | Base (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 2 (complex 2) | KH (3) | Toluene | 150 | 24 | 95 | nih.gov |

| 2 | 2 (complex 2) | KH (3) | THF | 150 | 24 | 20 | nih.gov |

| 3 | 2 (complex 2) | KH (3) | 1,4-dioxane | 150 | 24 | 45 | nih.gov |

| 4 | 2 (complex 2) | KH (3) | Toluene | 125 | 24 | 60 | nih.gov |

| 5 | 2 (complex 2) | KH (3) | Toluene | 150 | 12 | 80 | nih.gov |

Data adapted from a study on manganese-catalyzed pyrazine synthesis. nih.gov

Isolation and Purification Techniques: Chromatography and Recrystallization

After the reaction is complete, the desired product must be isolated from the reaction mixture and purified. Common techniques include extraction, chromatography, and recrystallization.

Liquid-Liquid Extraction: This technique is used to separate the product from the reaction mixture based on its solubility in two immiscible liquids, often an organic solvent and an aqueous solution. nih.govoup.com The choice of extraction solvent is crucial for efficient separation. nih.gov

Chromatography: Chromatography is a powerful technique for separating and purifying compounds from a mixture. youtube.com

Column Chromatography: This is a widely used method for purification on a preparative scale. The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (eluent) is used to separate the components based on their different affinities for the stationary and mobile phases. nih.govjasco.hu The choice of eluent system is critical for achieving good separation. nih.govoup.com

Ion-Exchange Chromatography: This technique is particularly useful for purifying charged molecules like aminopyridines and related compounds. nih.gov It separates molecules based on their net charge. youtube.com

Recrystallization: This is a purification technique for solid compounds. The crude product is dissolved in a suitable solvent at a high temperature to form a saturated solution, and then the solution is cooled to allow the desired compound to crystallize out, leaving impurities in the solution. youtube.com

Exploration of Green Chemistry Principles in Aminopyrazine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comresearchgate.net There is a growing interest in applying these principles to the synthesis of pyrazines and other heterocyclic compounds.

Key green chemistry approaches in aminopyrazine synthesis include:

One-Pot Synthesis: Combining multiple reaction steps into a single pot without isolating intermediates can reduce solvent waste and improve efficiency. tandfonline.comtandfonline.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol is a key aspect of green chemistry. nih.gov

Catalysis: The use of catalysts, especially reusable heterogeneous catalysts or biocatalysts, can improve atom economy and reduce waste compared to stoichiometric reagents. researchgate.netnih.gov For example, lipases have been used as biocatalysts for the synthesis of pyrazinamide (B1679903) derivatives. nih.gov

Energy Efficiency: Conducting reactions at room temperature or using alternative energy sources like microwaves can reduce energy consumption. ingentaconnect.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. nih.gov

An example of a greener approach is the one-pot synthesis of pyrazine derivatives from 1,2-dicarbonyls and 1,2-diamines using a catalytic amount of potassium tert-butoxide at room temperature, which is described as a simple, cost-effective, and environmentally benign method. tandfonline.comresearchgate.net

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete connectivity map and insight into the molecule's electronic structure can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of 6-(Propan-2-yloxy)pyrazin-2-amine is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will feature two singlets for the pyrazine (B50134) ring protons. The isopropoxy group will present as a septet for the methine proton and a doublet for the two equivalent methyl groups. The amine group protons will likely appear as a broad singlet. The predicted chemical shifts (δ) are influenced by the electronic effects of the amino and isopropoxy substituents on the pyrazine ring.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazine-H | ~7.5 - 7.8 | Singlet | N/A |

| Pyrazine-H | ~7.2 - 7.5 | Singlet | N/A |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet | N/A |

| -OCH(CH₃)₂ | ~5.1 - 5.3 | Septet | ~6.0 |

| -OCH(CH₃)₂ | ~1.3 - 1.4 | Doublet | ~6.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are anticipated. The pyrazine ring carbons will appear in the downfield region, with their chemical shifts significantly influenced by the nitrogen atoms and the substituents. The isopropoxy group carbons will resonate in the upfield aliphatic region.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazine C-2 | ~155 - 160 |

| Pyrazine C-6 | ~160 - 165 |

| Pyrazine C-3 | ~125 - 130 |

| Pyrazine C-5 | ~120 - 125 |

| -OCH(CH₃)₂ | ~68 - 72 |

| -OCH(CH₃)₂ | ~21 - 23 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the methine proton of the isopropoxy group and the methyl protons, appearing as a cross-peak between the septet and the doublet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the protonated carbons, such as the pyrazine CHs and the carbons of the isopropoxy group.

NMR-Based Studies of Prototropic Equilibria in Aminopyrazines

The phenomenon of prototropic tautomerism, where a proton can occupy different positions within a molecule, is of significant interest in heterocyclic chemistry. In 2-aminopyrazine (B29847) and its derivatives, an equilibrium can exist between the amino and imino tautomeric forms. While the amino form is generally predominant, the position of this equilibrium can be influenced by factors such as solvent and temperature. NMR spectroscopy is a powerful tool for investigating such equilibria. researchgate.netresearchgate.net Changes in chemical shifts, particularly of the ring carbons and protons, as well as the amine protons, upon varying experimental conditions can provide evidence for the presence of multiple tautomers. nih.govmdpi.com For instance, variable-temperature NMR studies can reveal the coalescence of signals if the rate of exchange between tautomers becomes fast on the NMR timescale. mdpi.com While specific studies on this compound are not documented, the principles established for related aminopyridines and other N-heterocycles would apply.

Mass Spectrometry (MS) for Precise Molecular Formula Confirmation

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound (C₇H₁₁N₃O), the expected exact mass of the protonated molecule ([M+H]⁺) would be calculated and compared to the experimentally observed value. A close match between the theoretical and measured mass would provide strong evidence for the proposed molecular formula.

Calculated Exact Mass for C₇H₁₂N₃O⁺

| Ion Formula | Calculated Exact Mass |

| [C₇H₁₁N₃O + H]⁺ | 166.0975 |

This precise mass measurement, in conjunction with the detailed structural information from NMR spectroscopy, would provide a comprehensive and unambiguous characterization of this compound.

Ionization Techniques (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for the analysis of moderately polar and thermally labile molecules like this compound. In a typical ESI-MS experiment, the compound would be dissolved in an appropriate solvent and introduced into the mass spectrometer.

Expected Findings:

Molecular Ion Peak: In positive ion mode, the primary observation would be the protonated molecule, [M+H]⁺. Given the molecular formula of this compound (C₇H₁₁N₃O), the expected monoisotopic mass is approximately 165.0902 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of approximately 166.0980.

Fragmentation Pattern: Although ESI is a soft ionization method, some fragmentation can be induced. The fragmentation pattern would provide valuable structural information. For instance, the loss of the isopropoxy group or parts of it would result in characteristic fragment ions. Analysis of structurally related aminopyrazines often shows fragmentation pathways involving the substituents on the pyrazine ring.

Without experimental data, a definitive fragmentation table cannot be constructed.

Vibrational Spectroscopy for Identification of Characteristic Functional Groups

Vibrational spectroscopy, including FT-IR and FT-Raman, is instrumental in identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. This technique would provide a characteristic fingerprint for this compound.

Expected Characteristic Bands:

Based on the functional groups present, the following IR absorption bands would be anticipated. For comparison, the IR spectrum of the parent compound, 2-aminopyrazine, shows characteristic N-H stretching and bending vibrations. nih.govnist.gov The presence of the isopropoxy group in the target molecule would introduce additional C-O and C-H stretching vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amino group) | 3400 - 3250 | Asymmetric and symmetric stretching |

| C-H (Aromatic/Alkyl) | 3100 - 3000 / 2980 - 2850 | Stretching |

| C=N, C=C (Pyrazine ring) | 1600 - 1450 | Stretching |

| N-H (Amino group) | 1650 - 1580 | Bending (scissoring) |

| C-O (Isopropoxy group) | 1250 - 1000 | Stretching |

| N-H (Amino group) | 910 - 665 | Wagging |

This table represents expected ranges and is not based on experimental data for the specific compound.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light.

Expected Characteristic Bands:

While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. The pyrazine ring vibrations are typically strong in Raman spectra. Research on similar heterocyclic compounds, like 1-amino-2,6-dimethylpiperidine, has utilized FT-Raman to elucidate molecular structure. researchgate.net

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibration Type |

| C-H (Aromatic/Alkyl) | 3100 - 2850 | Stretching |

| Pyrazine Ring | ~1600 - 1300 | Ring stretching modes |

| C-O (Isopropoxy group) | 1250 - 1000 | Stretching |

This table represents expected ranges and is not based on experimental data for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring system, being an aromatic heterocycle, will exhibit characteristic π → π* and n → π* transitions.

Expected Absorption Maxima (λ_max):

The parent 2-aminopyrazine exhibits UV absorption maxima that are influenced by the solvent environment. nist.gov The addition of an isopropoxy group, which is an electron-donating group, would be expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted aminopyrazine.

| Transition Type | Expected Wavelength Range (nm) |

| π → π | ~250 - 350 |

| n → π | >300 |

This table represents expected ranges and is not based on experimental data for the specific compound.

Thermal Analysis Techniques for Decomposition Pathways

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and decomposition profile of a compound. The thermal decomposition of materials containing aromatic amines has been studied using TGA, revealing multi-step degradation processes. rsc.org

Expected Decomposition Profile:

A TGA thermogram for this compound would likely show one or more distinct weight loss steps. The initial weight loss could correspond to the loss of the isopropoxy group, followed by the decomposition of the aminopyrazine ring at higher temperatures. The analysis would provide key parameters such as the onset temperature of decomposition and the percentage of residual mass at the end of the experiment.

Data from TGA:

| Parameter | Description | Expected Information |

| Onset Temperature (T_onset) | The temperature at which significant weight loss begins. | Indicates the start of thermal decomposition. |

| T_max | The temperature of the maximum rate of weight loss. | Highlights the point of greatest instability. |

| Residual Mass | The percentage of mass remaining at the end of the analysis. | Provides information about char formation. |

This table describes the type of data obtained from TGA and is not based on experimental results for the specific compound.

Computational Chemistry and Quantum Chemical Investigations of 6 Propan 2 Yloxy Pyrazin 2 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

At the heart of modern computational chemistry lies the ability to accurately predict the three-dimensional structure of molecules. For 6-(propan-2-yloxy)pyrazin-2-amine, DFT calculations are the method of choice for achieving a detailed understanding of its geometry.

Selection of Appropriate Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing nitrogen and oxygen, such as the pyrazine (B50134) derivative , the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice. researchgate.net This functional provides a balanced description of electron correlation effects.

The selection of the basis set, which is a set of mathematical functions used to build molecular orbitals, is equally crucial. A common and effective choice for molecules of this size is the 6-311G(d,p) basis set. scispace.com The inclusion of polarization functions (d,p) allows for a more flexible description of the electron density, which is important for accurately modeling the geometry and properties of molecules with heteroatoms and lone pairs. For more precise calculations, especially for electronic properties, larger basis sets like the aug-cc-pVDZ or aug-cc-pVTZ could be employed.

Conformational Analysis and Energetic Minima

The presence of the flexible propan-2-yloxy group necessitates a thorough conformational analysis to identify the most stable three-dimensional arrangement of the molecule. The rotation around the C-O and C-C bonds of the isopropoxy substituent can lead to various conformers with different energies.

Electronic Structure and Molecular Orbital Analysis

Understanding the electronic structure of this compound is key to predicting its chemical behavior and potential applications. Molecular orbital theory provides a powerful framework for this analysis.

Frontier Molecular Orbital (FMO) Theory: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interactions between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyrazine ring, reflecting its nucleophilic character. The LUMO, on the other hand, is likely to be distributed over the pyrazine ring, indicating the sites susceptible to nucleophilic attack. The energies of the HOMO and LUMO are critical parameters; a higher HOMO energy suggests a better electron donor, while a lower LUMO energy indicates a better electron acceptor.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

| Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar heterocyclic compounds. |

Analysis of the HOMO-LUMO Energy Gap (ΔE) and its Relationship to Molecular Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized.

The HOMO-LUMO gap is also related to the electronic absorption properties of the molecule. A smaller gap generally corresponds to absorption at longer wavelengths. For substituted pyrazines, the nature and position of the substituents can significantly tune the HOMO-LUMO gap, thereby influencing their reactivity and optical properties. nih.gov For instance, in some chlorodiazines, the reactivity is better correlated with the LUMO+1 energy rather than the LUMO energy, highlighting the importance of a detailed orbital analysis. wuxibiology.com

Global and Local Reactivity Descriptors

To quantify the reactivity of this compound more precisely, a range of global and local reactivity descriptors derived from DFT can be calculated. These descriptors provide a more nuanced understanding of the molecule's chemical behavior.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), are calculated from the HOMO and LUMO energies.

Electronegativity (χ): Represents the tendency of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Softness (S): Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.

Local reactivity descriptors, such as the Fukui function (f(r)), provide information about the reactivity of specific atomic sites within the molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for electrophilic, nucleophilic, and radical attack. For pyrazinamide (B1679903) analogs, dual descriptor analysis, which compares the electrophilic and nucleophilic Fukui functions, has been shown to be effective in predicting reaction sites. nih.gov

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Value | Unit |

| Electronegativity (χ) | 3.5 | eV |

| Chemical Hardness (η) | 2.3 | eV |

| Global Softness (S) | 0.43 | eV⁻¹ |

| Note: These are hypothetical values for illustrative purposes. |

By calculating these descriptors for this compound, a detailed reactivity map of the molecule can be constructed, providing valuable guidance for its potential chemical transformations and interactions.

Ionization Potential (I) and Electron Affinity (A)

Ionization Potential (IP) and Electron Affinity (EA) are fundamental quantum chemical descriptors that provide insight into the reactivity of a molecule.

Ionization Potential (I) represents the minimum energy required to remove an electron from a molecule in its gaseous state. wikipedia.org A lower ionization potential indicates that the molecule can be more easily oxidized. Computationally, IP is often estimated using Koopmans' theorem, which states that the IP is approximately equal to the negative of the energy of the Highest Occupied Molecular Orbital (HOMO). numberanalytics.comlibretexts.org A more accurate value can be obtained by calculating the energy difference between the optimized neutral molecule and its corresponding cation. libretexts.org For this compound, the IP would be influenced by the electron-donating nature of the amino (-NH₂) and isopropoxy (-OCH(CH₃)₂) groups, which would be expected to lower its value compared to unsubstituted pyrazine.

Electron Affinity (A) is the energy released when an electron is added to a neutral molecule in its gaseous phase. libretexts.org A higher electron affinity suggests a greater capacity to accept an electron, indicating that the molecule can be more easily reduced. Computationally, it can be approximated by the negative of the energy of the Lowest Unoccupied Molecular Orbital (LUMO) or, more accurately, by the energy difference between the neutral molecule and its corresponding anion. scielo.braps.org The electron-withdrawing character of the nitrogen atoms in the pyrazine ring would contribute to the electron affinity of this compound.

Table 4.3.1: Hypothetical Ionization Potential and Electron Affinity Data Note: The following table is for illustrative purposes only, as specific experimental or calculated data for this compound are not publicly available.

| Parameter | Computational Method | Hypothetical Value (eV) |

| Ionization Potential (I) | ΔSCF (B3LYP/6-311G) | Data Not Available |

| Electron Affinity (A) | ΔSCF (B3LYP/6-311G) | Data Not Available |

Global Hardness (η) and Global Softness (σ)

Global hardness and softness are concepts derived from Density Functional Theory (DFT) that help to rationalize the stability and reactivity of chemical species. mdpi.com

Global Hardness (η) quantifies the resistance of a molecule to a change in its electron distribution or charge transfer. researchgate.netsciencesconf.org Hard molecules have a large HOMO-LUMO gap, indicating higher stability and lower reactivity. researchgate.net It is calculated using the ionization potential and electron affinity with the following formula: η = (I - A) / 2

Global Softness (σ) is the reciprocal of global hardness (σ = 1/η) and measures the polarizability of a molecule. researchgate.net Soft molecules have a small HOMO-LUMO gap, suggesting they are more polarizable and more reactive. researchgate.net

Table 4.3.2: Hypothetical Global Hardness and Softness Data Note: The following table is for illustrative purposes only, as specific experimental or calculated data for this compound are not publicly available.

| Parameter | Formula | Hypothetical Value (eV) |

| Global Hardness (η) | (I - A) / 2 | Data Not Available |

| Global Softness (σ) | 1 / η | Data Not Available |

Electronegativity (χ) and Electrophilicity Index (ω)

These descriptors are crucial for understanding the electrophilic or nucleophilic nature of a molecule.

Electronegativity (χ) , in the context of DFT, is defined as the negative of the chemical potential and measures the tendency of a species to attract electrons. It is calculated as the average of the ionization potential and electron affinity: χ = (I + A) / 2

Electrophilicity Index (ω) represents the ability of a species to accept electrons. nih.gov It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment. nih.gov A higher electrophilicity index indicates a more potent electrophile. It is defined as: ω = χ² / (2η) = (I + A)² / (4(I - A))

The electrophilicity index for this compound would quantify its capacity to act as an electron acceptor in chemical reactions.

Table 4.3.3: Hypothetical Electronegativity and Electrophilicity Index Data Note: The following table is for illustrative purposes only, as specific experimental or calculated data for this compound are not publicly available.

| Parameter | Formula | Hypothetical Value (eV) |

| Electronegativity (χ) | (I + A) / 2 | Data Not Available |

| Electrophilicity Index (ω) | χ² / (2η) | Data Not Available |

Fukui Functions for Identifying Electrophilic and Nucleophilic Sites

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons changes. wikipedia.org It is essential for identifying the most reactive sites within a molecule. scm.com

f⁺(r) : This function corresponds to an attack by a nucleophile (electron donation) and identifies the most electrophilic sites in the molecule.

f⁻(r) : This function relates to an attack by an electrophile (electron withdrawal) and pinpoints the most nucleophilic sites.

f⁰(r) : This function is used to identify sites susceptible to radical attack.

For this compound, Fukui function analysis would be able to predict which atoms on the pyrazine ring, the amino group, or the isopropoxy group are most susceptible to nucleophilic or electrophilic attack. For instance, the nitrogen atoms of the pyrazine ring and the oxygen of the isopropoxy group would likely show high values for f⁻(r), indicating their nucleophilic character. Conversely, certain carbon atoms in the pyrazine ring would be expected to have high f⁺(r) values, marking them as electrophilic centers.

Table 4.3.4: Illustrative Condensed Fukui Functions Note: This table illustrates how condensed Fukui function data would be presented. Actual values for this compound are not available.

| Atom | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) |

| C1 | Data Not Available | Data Not Available |

| N2 | Data Not Available | Data Not Available |

| C3 | Data Not Available | Data Not Available |

| ... | ... | ... |

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a localized Lewis structure, composed of one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.dewikipedia.org This analysis provides a quantitative insight into bonding, charge distribution, and intramolecular interactions. numberanalytics.comnih.gov

Delocalization and Hyperconjugative Interactions

NBO analysis is particularly powerful for studying delocalization effects, which are deviations from a simple, localized Lewis structure. These effects are quantified by second-order perturbation theory analysis of the NBO Fock matrix. This analysis reveals stabilizing donor-acceptor interactions, often referred to as hyperconjugation. youtube.comdailymotion.com

For this compound, significant hyperconjugative interactions would be expected, such as:

Donation of electron density from the lone pairs of the amino nitrogen (n_N) to the antibonding π* orbitals of the pyrazine ring.

Donation from the lone pairs of the ether oxygen (n_O) to adjacent antibonding σ* or π* orbitals.

Interactions between the σ bonds of the isopropyl group and adjacent empty orbitals.

Table 4.4.1: Illustrative NBO Hyperconjugative Interactions Note: This table illustrates the type of data obtained from an NBO analysis. Actual values for this compound are not available.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N_amino) | π* (C-N_ring) | Data Not Available |

| LP (O_ether) | σ* (C-O) | Data Not Available |

| σ (C-H) | σ* (C-C) | Data Not Available |

Natural Charge Distribution and Stability Analysis

NBO analysis provides a method for calculating the "natural" atomic charges on each atom in the molecule. Unlike other charge schemes, natural charges are less sensitive to the basis set used in the calculation and provide a chemically intuitive picture of charge distribution.

In this compound, the electronegative nitrogen and oxygen atoms would be expected to carry a negative natural charge, while the hydrogen atoms and some carbon atoms would be positive. The precise values would reveal the extent of electron donation from the amino and isopropoxy groups to the pyrazine ring, providing a quantitative basis for its chemical behavior and intermolecular interactions.

Table 4.4.2: Illustrative Natural Atomic Charges Note: This table illustrates the type of data obtained from an NBO analysis. Actual values for this compound are not available.

| Atom | Natural Charge (e) |

| C(ring) | Data Not Available |

| N(ring) | Data Not Available |

| N(amino) | Data Not Available |

| O(ether) | Data Not Available |

| H(amino) | Data Not Available |

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Interaction Prediction

The Molecular Electrostatic Potential (MEP) is a crucial descriptor for understanding the reactive behavior of a molecule. It is a real physical property that can be determined both computationally and experimentally and provides a visual representation of the charge distribution around a molecule. The MEP is mapped onto the molecule's surface, with different colors indicating varying potential values. Typically, red and yellow regions denote negative electrostatic potential, indicating areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack.

For a molecule like this compound, the MEP surface would highlight the electronegative nitrogen atoms of the pyrazine ring and the oxygen atom of the isopropoxy group as regions of negative potential. These sites would be the most likely to participate in hydrogen bonding as acceptors. The hydrogen atoms of the amine group and those on the pyrazine ring would exhibit positive electrostatic potential, making them potential hydrogen bond donors.

A computational study on a series of substituted amides of pyrazine-2-carboxylic acids utilized MEP analysis to correlate electronic properties with cytotoxic activities. nih.gov The study revealed that the extrema of the electrostatic potential (Vs,min and Vs,max) and the average positive electrostatic potential on the surface (Vs+) were significant parameters in quantitative structure-activity relationship (QSAR) models. nih.gov For instance, the strongest positive potentials were associated with the amide and ring hydrogens, highlighting their importance in intermolecular interactions. nih.gov This approach demonstrates how MEP analysis can be a powerful tool in drug design, providing insights into how a molecule like this compound might interact with biological targets. nih.gov

Table 1: Representative Molecular Electrostatic Potential (MEP) Descriptors for Substituted Pyrazine Derivatives

| Descriptor | Typical Value Range (kcal/mol) | Interpretation for this compound |

| Vs,max (Maximum Surface Potential) | +20 to +100 | Associated with the amine group hydrogens, indicating strong hydrogen bond donor capacity. |

| Vs,min (Minimum Surface Potential) | -20 to -60 | Located around the pyrazine ring nitrogen atoms and the isopropoxy oxygen, indicating hydrogen bond acceptor sites. |

| Vs+ (Average Positive Potential) | Varies | Reflects the overall electrophilic character of the molecule's surface. |

| Vs (Average Surface Potential) | Varies | Provides a measure of the overall charge distribution and potential for interaction. |

Note: The values in this table are illustrative and based on findings for related pyrazine derivatives. Specific calculations for this compound would be required for precise values.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plots for Weak Interactions

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental to molecular conformation, crystal packing, and ligand-receptor binding. NCI analysis, based on the electron density (ρ) and its reduced density gradient (RDG), is a powerful computational tool for visualizing and characterizing these weak interactions.

The RDG is a dimensionless quantity that highlights regions of space where the electron density is changing rapidly. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, different types of interactions can be identified. Typically, in an RDG plot:

Strong attractive interactions (e.g., strong hydrogen bonds) appear as spikes at negative values of sign(λ₂)ρ.

Weak attractive interactions (e.g., van der Waals forces) are found at values of sign(λ₂)ρ close to zero.

Strong repulsive interactions (e.g., steric clashes) are characterized by spikes at positive values of sign(λ₂)ρ.

These interactions can then be visualized in real space as colored isosurfaces, where blue often indicates strong attraction, green signifies weak interactions, and red denotes repulsion.

For this compound, an NCI analysis would be expected to reveal intramolecular hydrogen bonding between the amine group and a nitrogen atom of the pyrazine ring, or between the amine group and the isopropoxy oxygen, depending on the conformational orientation. Van der Waals interactions would be visible between the propan-2-yl group and the pyrazine ring. These visualizations provide a detailed and intuitive picture of the forces that govern the molecule's three-dimensional structure.

Theoretical Vibrational Frequencies and Comparison with Experimental Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a key experimental technique for identifying functional groups and elucidating molecular structure. The interpretation of experimental spectra can be greatly enhanced by theoretical calculations of vibrational frequencies. Density Functional Theory (DFT), particularly with the B3LYP functional, and ab initio methods like Hartree-Fock (HF), are commonly employed for this purpose.

Theoretical frequency calculations provide a set of vibrational modes, their corresponding frequencies, and their intensities. However, theoretical frequencies are often systematically higher than experimental frequencies due to the harmonic approximation used in the calculations and the neglect of electron correlation in some methods. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor.

Several studies on substituted pyrazines and aminopyridines have demonstrated the utility of this combined experimental and theoretical approach. bohrium.comnih.govmostwiedzy.pl For example, a study on 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide used DFT (B3LYP/6-311++G(d,p)) to calculate the vibrational frequencies and found good agreement with the experimental FT-IR and FT-Raman spectra after scaling. bohrium.com The potential energy distribution (PED) analysis was also used to provide a detailed assignment of each vibrational mode to specific internal coordinates (bond stretching, angle bending, etc.). bohrium.com

For this compound, a similar computational approach would allow for the confident assignment of its experimental IR and Raman spectra. Key vibrational modes would include the N-H stretching of the amine group, C-H stretching of the alkyl and aromatic moieties, C=N and C=C stretching of the pyrazine ring, and C-O stretching of the ether linkage.

Table 2: Representative Comparison of Theoretical and Experimental Vibrational Frequencies for a Substituted Aminopyrazine

| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Theoretical (Scaled) Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3450 | ~3445 |

| N-H Symmetric Stretch | ~3350 | ~3340 |

| Aromatic C-H Stretch | ~3100 | ~3095 |

| Aliphatic C-H Stretch | ~2980 | ~2975 |

| C=N/C=C Ring Stretch | ~1600 | ~1595 |

| NH₂ Scissoring | ~1640 | ~1635 |

| C-O Stretch | ~1250 | ~1245 |

| Ring Breathing | ~1000 | ~995 |

Note: This table presents typical values for a substituted aminopyrazine and is for illustrative purposes. The exact frequencies for this compound would require specific experimental and computational analysis.

Chemical Reactivity and Derivatization Pathways of 6 Propan 2 Yloxy Pyrazin 2 Amine

Intrinsic Reactivity of the Pyrazine (B50134) Ring System

The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 4. researchgate.net This electronic characteristic significantly influences its susceptibility to attack by either electrophiles or nucleophiles. uoanbar.edu.iq

Generally, π-deficient aromatic rings like pyrazine are highly deactivated towards electrophilic aromatic substitution. uoanbar.edu.iq The high electronegativity of the nitrogen atoms reduces the electron density of the ring carbons, making them less attractive to electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often required for these reactions, the ring nitrogens can become protonated, further increasing the ring's deactivation. uoanbar.edu.iq

In 6-(propan-2-yloxy)pyrazin-2-amine, the presence of two electron-donating groups—the amino (-NH₂) and the isopropoxy (-OCH(CH₃)₂)—partially counteracts this inherent deactivation. Both groups donate electron density to the ring via resonance, which could potentially facilitate electrophilic attack. However, compared to benzene (B151609) or electron-rich heterocycles, electrophilic substitution remains challenging and typically requires harsh reaction conditions. uoanbar.edu.iq Reactions like nitration, halogenation, or Friedel-Crafts are generally not facile for this class of compounds.

The electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov Nucleophiles preferentially attack the electron-poor carbon atoms, typically at the positions ortho or para to the ring nitrogens (positions 2, 3, 5, and 6). uoanbar.edu.iqyoutube.com The reaction proceeds through a two-stage process involving the formation of a stabilized Meisenheimer intermediate. nih.gov

For a substitution reaction to occur on the this compound molecule itself, a leaving group would need to be present on the ring. The isopropoxy group is not a conventional leaving group for SNAr reactions. However, the synthesis of substituted aminopyrazines frequently employs SNAr reactions on halogenated precursors, such as 2-amino-6-chloropyrazine. drugbank.comarkat-usa.org In such cases, the chlorine atom is readily displaced by a variety of nucleophiles. The reactivity is enhanced by the electron-withdrawing nature of the pyrazine nitrogens. arkat-usa.orgyoutube.com While the target molecule is the product of such a substitution (by an isopropoxide nucleophile on a 2-amino-6-halopyrazine), further direct SNAr on its core is unlikely without modification or activation.

Reactivity of the Amino Functional Group

The primary amino group is the main center of reactivity for the derivatization of this compound. Its lone pair of electrons makes it a potent nucleophile, enabling a wide range of transformations.

The primary amino group readily undergoes acylation with carboxylic acids or their more reactive derivatives, such as acid chlorides, anhydrides, or esters, to form stable amide bonds. libretexts.org These reactions are fundamental in medicinal chemistry for modifying the structure and properties of amine-containing molecules. The reaction with a carboxylic acid typically requires a coupling agent to form an activated intermediate, while reactions with acid chlorides or anhydrides often proceed directly, sometimes in the presence of a non-nucleophilic base to neutralize the acid byproduct. nih.gov Enzymatic methods have also been developed for the amidation of pyrazine esters. nih.gov

| Acylating Agent | Reaction Type | Typical Conditions | Product |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | Coupling Reaction | Coupling agent (e.g., CDI, EDC), solvent (e.g., DMF, DCM) | N-(6-isopropoxypyrazin-2-yl)amide |

| Acid Chloride (R-COCl) | Acylation | Base (e.g., Pyridine, Et₃N), solvent (e.g., DCM, THF) | N-(6-isopropoxypyrazin-2-yl)amide |

| Ester (R-COOR') | Aminolysis | Heat or catalyst (e.g., Lipozyme® TL IM), solvent (e.g., tert-amyl alcohol) nih.gov | N-(6-isopropoxypyrazin-2-yl)amide |

The nitrogen atom of the amino group can be functionalized through the formation of new carbon-nitrogen bonds via alkylation or arylation.

Alkylation: Direct alkylation with alkyl halides can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salt products. youtube.com To achieve selective mono-alkylation, alternative methods are often preferred. These include reductive amination (reaction with an aldehyde or ketone followed by reduction) or the use of specialized reagents like N-aminopyridinium salts which allow for self-limiting alkylation. chemrxiv.org

Arylation: The introduction of an aryl group onto the amino nitrogen can be accomplished using modern cross-coupling methodologies. The Chan-Lam cross-coupling, for instance, uses copper catalysts to form a C-N bond between the amine and a boronic acid. chemrxiv.org

| Reaction Type | Reagents | Key Features | Product |

|---|---|---|---|

| Direct Alkylation | Alkyl Halide (R-X) | Leads to mixtures of primary, secondary, tertiary, and quaternary products. youtube.com | Mixture of N-alkylated pyrazinamines |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Controlled mono- or di-alkylation. | N-alkyl or N,N-dialkyl-6-isopropoxypyrazin-2-amine |

| Chan-Lam Arylation | Aryl Boronic Acid, Copper Catalyst, Base | Forms N-aryl bond under relatively mild conditions. chemrxiv.org | N-aryl-6-isopropoxypyrazin-2-amine |

Condensation reactions involve the joining of two molecules with the concomitant loss of a small molecule, typically water. libretexts.org The primary amino group of this compound can act as the nucleophile in these transformations. A classic example is the reaction with an aldehyde or ketone to form an imine (Schiff base). This reaction is usually reversible and may require removal of water to drive it to completion. libretexts.org Condensation with 1,2-dicarbonyl compounds, such as glyoxal, can lead to the formation of new heterocyclic rings. chemspider.comresearchgate.net These reactions are pivotal for building more complex molecular architectures from simple aminopyrazine precursors. researchgate.net

| Reactant | Reaction Conditions | Product Type |

|---|---|---|

| Aldehyde (R-CHO) or Ketone (R-CO-R') | Acid or base catalysis, often with removal of H₂O | Imine (Schiff Base) |

| Pyruvaldehyde dimethyl acetal | Methanolic Hydrogen Chloride researchgate.net | Imidazo[1,2-a]pyrazine derivative |

| Glyoxal | Heat in n-propanol/water chemspider.com | Diimine |

Reactivity of the Propan-2-yloxy Functional Group

The propan-2-yloxy (isopropoxy) group is a significant site for chemical modification, primarily through ether cleavage or transformations of the isopropyl unit itself.

Ether Cleavage Reactions

The ether linkage in this compound is susceptible to cleavage under strong acidic conditions, typically with hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). transformationtutoring.comchemistrysteps.com This reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com

Given that the ether is attached to a secondary carbon (the isopropyl group), the subsequent nucleophilic substitution can proceed via either an S(_N)1 or S(_N)2 mechanism, or a mixture of both, depending on the reaction conditions. masterorganicchemistry.com In an S(_N)1 pathway, the protonated ether would dissociate to form a relatively stable secondary carbocation (isopropyl cation) and 6-hydroxypyrazin-2-amine. The halide ion would then attack the carbocation. In an S(_N)2 pathway, the halide would directly attack the isopropyl carbon, leading to an inversion of stereochemistry if a chiral center were present. masterorganicchemistry.com The cleavage of ethers with tertiary alkyl groups tends to proceed via an S(_N)1 mechanism, while those with primary alkyl groups favor an S(_N)2 pathway. libretexts.org For secondary systems like this, the conditions often determine the dominant pathway. masterorganicchemistry.com

The initial products of this cleavage are 6-hydroxypyrazin-2-amine and 2-halopropane. If an excess of the hydrogen halide is used, the initially formed propan-2-ol can be further converted into the corresponding alkyl halide. libretexts.org

| Reagent | Predicted Mechanism | Primary Products | Notes |

|---|---|---|---|

| HBr (conc.) | S(_N)1 / S(_N)2 | 6-Hydroxypyrazin-2-amine and 2-bromopropane | The reaction may require elevated temperatures. |

| HI (conc.) | S(_N)1 / S(_N)2 | 6-Hydroxypyrazin-2-amine and 2-iodopropane | HI is generally more reactive than HBr for ether cleavage. |

Modifications and Transformations of the Isopropyl Moiety

While less common than ether cleavage, the isopropyl group itself could potentially undergo modification. Specific studies on this compound are not widely reported, but analogous reactions suggest possibilities. For instance, radical-based reactions could potentially functionalize the methyl groups of the isopropyl moiety. However, the conditions required might also affect other parts of the molecule, such as the pyrazine ring or the amino group.

Regioselectivity and Stereoselectivity in Synthesized Derivatives

The synthesis of derivatives from this compound is governed by the directing effects of the existing substituents on the pyrazine ring. The amino (-NH(_2)) and isopropoxy (-OCH(CH(_3))(_2)) groups are both electron-donating, which can influence the regioselectivity of electrophilic and nucleophilic substitution reactions.

Pyrazine itself is an electron-deficient heterocycle, making it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. youtube.comwikipedia.org The presence of two electron-donating groups, however, can activate the ring towards electrophiles to some extent. The amino group is a strong activating group, and the isopropoxy group is a moderately activating group. Their positions on the ring will direct incoming electrophiles to specific carbons.

In the case of electrophilic substitution, the substitution pattern will be a result of the combined directing effects of the amino and alkoxy groups. For nucleophilic aromatic substitution (S(_N)Ar), a leaving group (like a halogen) would need to be present on the ring. The regioselectivity of such reactions on substituted pyrazines is influenced by both electronic and steric factors. researchgate.net

Stereoselectivity becomes a crucial factor when new chiral centers are introduced during derivatization. For instance, if a reaction leads to the formation of a new substituent with a stereocenter, the existing molecular structure could influence the stereochemical outcome. The development of stereoselective synthesis methods for heterocyclic compounds, including those with pyrazine cores, is an active area of research. nih.govacs.orgrsc.org

Mechanism-Based Studies of Key Chemical Reactions

Understanding the reaction mechanisms is fundamental to controlling the synthesis of derivatives of this compound.

Plausible Reaction Pathways and Transition State Analysis

Detailed mechanistic studies often employ computational methods, such as Density Functional Theory (DFT), to analyze plausible reaction pathways and transition states. mdpi.com For instance, in the ether cleavage reaction, DFT calculations could elucidate the energy barriers for the S(_N)1 versus S(_N)2 pathways and how they are influenced by the solvent and acid.

For reactions on the pyrazine ring, such as nucleophilic or electrophilic substitutions, computational analysis can help predict the most likely sites of attack by modeling the electron density distribution and the stability of reaction intermediates (e.g., Meisenheimer complexes in S(_N)Ar reactions). researchgate.net The synthesis of pyrazine derivatives can proceed through various mechanisms, including condensation reactions of α-dicarbonyl compounds with diamines or acceptorless dehydrogenative coupling routes. acs.orgyoutube.com

Kinetic and Thermodynamic Considerations

The feasibility and outcome of reactions involving this compound are also governed by kinetic and thermodynamic factors.

Kinetic Control: The rate of a reaction is a key kinetic parameter. For instance, in competitive reactions, the product that is formed fastest will predominate under kinetic control (usually at lower temperatures). The reactivity of amines can be influenced by factors such as the solvent, temperature, and the presence of catalysts. msu.edumsu.edulibretexts.orglibretexts.org The interaction of pyrazine derivatives with other molecules has been studied from a kinetic perspective, providing insights into their reactivity. semanticscholar.org

Thermodynamic Control: The relative stability of the products determines the outcome under thermodynamic control (usually at higher temperatures, allowing for equilibrium to be reached). Thermodynamic data for pyrazine and its derivatives can provide information on their stability and the energetics of their reactions. nist.govnist.gov Studies on the thermodynamics of dissolution and mixing of pyrazinamide (B1679903), a related compound, offer a framework for understanding the energetic contributions to its reactivity. mdpi.com

| Factor | Kinetic Implication | Thermodynamic Implication |

|---|---|---|

| Temperature | Higher temperature generally increases reaction rates. | Higher temperature favors the formation of the most stable product (thermodynamic control). |

| Catalyst | Lowers the activation energy, increasing the rate of reaction. Can influence selectivity. | Does not affect the equilibrium position, only the speed at which it is reached. |

| Solvent | Solvent polarity can affect the rates of S(_N)1 and S(_N)2 reactions differently. | Solvation energies can influence the relative stability of reactants and products. |

| Concentration | Higher reactant concentrations generally lead to faster reaction rates. | Can shift the equilibrium position based on Le Chatelier's principle. |

Applications in Advanced Chemical Synthesis and Material Science

Role as a Versatile Chemical Precursor in Complex Organic Synthesis

The strategic placement of reactive functional groups on the pyrazine (B50134) core makes 6-(Propan-2-yloxy)pyrazin-2-amine a valuable precursor in multi-step organic synthesis. The amino group serves as a versatile handle for a variety of chemical transformations, including nucleophilic substitution and condensation reactions.

A notable application of this compound is in the synthesis of biologically active molecules, particularly as modulators of sirtuins, a class of proteins involved in cellular regulation. acs.orgrsc.org For instance, it is a key intermediate in the preparation of substituted bridged urea (B33335) analogs that act as sirtuin modulators. acs.org In these syntheses, the amine functionality of this compound is reacted with an appropriate isocyanate to form a urea linkage, a common pharmacophore in medicinal chemistry. acs.orgnih.govgoogle.com The general reaction scheme involves the nucleophilic attack of the primary amine onto the electrophilic carbon of the isocyanate.

Table 1: Key Reactions Involving this compound as a Precursor

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Reference |

| This compound | Isocyanate | Nucleophilic Addition | Substituted Urea | acs.orgnih.gov |

Potential Applications in Polymer Chemistry for Advanced Materials

The bifunctional nature of this compound, possessing both a reactive amine group and a pyrazine ring, suggests its potential utility as a monomer or a modifying agent in polymer chemistry. While specific research on the polymerization of this particular compound is limited, the known reactivity of aminopyrazines and aromatic diamines provides a basis for exploring its applications in the synthesis of advanced materials.

Aromatic polyamides, known for their exceptional thermal stability and mechanical strength, are typically synthesized through the polycondensation of aromatic diamines with aromatic diacid chlorides. The amino group of this compound could potentially participate in such reactions, incorporating the pyrazine heterocycle into the polymer backbone. This could lead to polyamides with unique properties, such as altered solubility, thermal behavior, and coordination capabilities due to the presence of the nitrogen atoms in the pyrazine ring.

Similarly, the synthesis of polyimides, another class of high-performance polymers, involves the reaction of diamines with dianhydrides. The incorporation of the pyrazine moiety could enhance the thermal and oxidative stability of the resulting polyimides and introduce specific functionalities.

Table 2: Potential Polymerization Reactions Involving Aminopyrazine Derivatives

| Polymer Class | Monomer 1 | Monomer 2 | Polymerization Type | Potential Benefit of Pyrazine Inclusion |

| Aromatic Polyamide | Diamine (e.g., aminopyrazine derivative) | Diacid Chloride | Polycondensation | Enhanced thermal stability, altered solubility, metal coordination sites |

| Polyimide | Diamine (e.g., aminopyrazine derivative) | Dianhydride | Polycondensation | Improved thermal and oxidative stability, specific functionalities |

The development of polymers containing heterocyclic units is an active area of research, and this compound represents a promising candidate for the creation of novel functional polymers.

Utility in Supramolecular Chemistry and Self-Assembly Processes

The arrangement of nitrogen atoms and the amino group in this compound makes it an excellent candidate for applications in supramolecular chemistry, where non-covalent interactions are used to construct well-defined, higher-order structures. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor.

Studies on structurally related 2-aminopyridine (B139424) and 2-aminopyrimidine (B69317) derivatives have revealed their propensity to form predictable hydrogen-bonding networks. A common motif observed in the crystal structures of these compounds is the R22(8) graph-set notation, where two molecules form a centrosymmetric dimer through a pair of N-H···N hydrogen bonds. This robust hydrogen-bonding interaction can lead to the formation of one-dimensional tapes, two-dimensional sheets, or complex three-dimensional supramolecular architectures.

Table 3: Predicted Hydrogen Bonding Capabilities of this compound

| Functional Group | Role in Hydrogen Bonding | Potential Interactions |

| Amino Group (-NH2) | Donor | N-H···N (with pyrazine nitrogen of another molecule), N-H···O |

| Pyrazine Nitrogens | Acceptor | N···H-N (with amino group of another molecule) |

| Isopropoxy Group (-OCH(CH3)2) | Weak Acceptor | O···H-C |

The ability of this compound to engage in specific and directional non-covalent interactions makes it a promising building block for the design of functional supramolecular materials, such as liquid crystals, porous organic frameworks, and materials with tailored electronic or optical properties.

Future Research Directions and Outlook in Pyrazine Chemistry

Exploration of Novel and Efficient Synthetic Methodologies for Pyrazine (B50134) Derivatization

The synthesis of pyrazine derivatives has traditionally relied on established condensation reactions. However, the future of pyrazine chemistry lies in the development of more efficient, selective, and environmentally benign synthetic methodologies. These advancements are crucial for accessing novel derivatives of compounds like 6-(propan-2-yloxy)pyrazin-2-amine and for the large-scale production of functional pyrazine-based molecules.

Recent reviews highlight a paradigm shift towards greener and more sustainable synthetic routes. lifechemicals.comgsconlinepress.comrsc.org One-pot syntheses, which combine multiple reaction steps into a single operation, are gaining traction for their efficiency and reduced waste generation. gsconlinepress.comrsc.org For instance, a one-pot method for preparing pyrazine derivatives from 1,2-diketones and ethylenediamine (B42938) under neat (solvent-free) conditions at room temperature has been reported as a clean and efficient procedure. chemrxiv.org

Furthermore, metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, have become indispensable tools for the functionalization of the pyrazine ring. lifechemicals.com These methods allow for the precise introduction of a wide range of substituents, which is critical for tuning the electronic and steric properties of molecules like this compound. The use of earth-abundant metal catalysts, such as manganese, in dehydrogenative coupling reactions represents a significant step towards more sustainable chemical synthesis. tandfonline.com For example, manganese pincer complexes have been successfully employed in the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines, producing only water and hydrogen gas as byproducts. tandfonline.com

Biocatalytic approaches are also emerging as a powerful strategy for the green synthesis of pyrazine derivatives. nih.gov Enzymes, operating under mild conditions, can offer high chemo-, regio-, and stereoselectivity. A notable example is the use of Lipozyme® TL IM from Thermomyces lanuginosus to catalyze the amidation of pyrazine esters, providing a greener route to pyrazinamide (B1679903) derivatives. nih.gov The application of such enzymatic methods to the synthesis of amino-substituted pyrazines like this compound could offer significant advantages over traditional chemical methods.

| Synthetic Methodology | Key Advantages | Potential Application to this compound |

| One-Pot Synthesis | Increased efficiency, reduced waste, cost-effective. gsconlinepress.comrsc.org | Direct synthesis from appropriately substituted precursors in a single step. |

| Metal-Catalyzed Cross-Coupling | High selectivity, broad substrate scope. lifechemicals.com | Introduction of diverse functional groups at various positions on the pyrazine ring. |

| Dehydrogenative Coupling | Atom-economical, environmentally benign, use of earth-abundant metals. tandfonline.com | Synthesis of the pyrazine core from acyclic precursors. |

| Biocatalysis | High selectivity, mild reaction conditions, green approach. nih.gov | Enantioselective synthesis or late-stage functionalization. |

Integration of Advanced Computational Modeling for Reaction Prediction and Material Design

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into reaction mechanisms, molecular properties, and material characteristics. The integration of advanced computational modeling, particularly Density Functional Theory (DFT), is set to revolutionize the study of pyrazine chemistry.

DFT calculations can provide a deep understanding of the electronic structure and reactivity of pyrazine derivatives. gsconlinepress.comresearchgate.net For a molecule like this compound, DFT can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic strategies for further derivatization. science.gov For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can identify the reactive centers of a molecule. chemrxiv.org